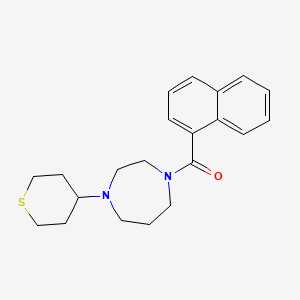![molecular formula C12H15BrN4OS B6428674 4-bromo-N-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]thiophene-2-carboxamide CAS No. 2034333-96-3](/img/structure/B6428674.png)
4-bromo-N-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]thiophene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “4-bromo-N-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]thiophene-2-carboxamide” is a complex organic molecule that contains several functional groups. It includes a bromine atom, a thiophene ring, a carboxamide group, and a 1,2,4-triazole ring .
Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. For example, the bromine atom could potentially be replaced in a substitution reaction, and the carboxamide group might participate in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of a bromine atom could increase its density and boiling point .科学研究应用
4-bromo-N-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]thiophene-2-carboxamide has been studied for its potential applications in medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, this compound has been studied for its potential to act as a ligand for metal ions, such as copper and zinc. In organic synthesis, this compound has been studied for its ability to act as a catalyst in a variety of reactions, such as the Heck reaction and the Buchwald-Hartwig amination. In material science, this compound has been studied for its potential to act as a building block in the synthesis of novel materials.
作用机制
The mechanism of action of 4-bromo-N-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]thiophene-2-carboxamide is not fully understood. However, it is believed that the bromine atom attached to the nitrogen atom of the triazole ring is responsible for the molecule’s ability to act as a ligand for metal ions. The bromine atom is also believed to be responsible for the molecule’s ability to act as a catalyst in a variety of reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it is believed that the molecule may have potential applications in medicinal chemistry, organic synthesis, and material science.
实验室实验的优点和局限性
The advantages of using 4-bromo-N-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]thiophene-2-carboxamide in laboratory experiments include its ability to act as a ligand for metal ions, its ability to act as a catalyst in a variety of reactions, and its potential to act as a building block in the synthesis of novel materials. The limitations of using this compound in laboratory experiments include its limited availability and its potential toxicity.
未来方向
The potential future directions for the study of 4-bromo-N-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]thiophene-2-carboxamide include further research into its potential applications in medicinal chemistry, organic synthesis, and material science. Additionally, further research into the biochemical and physiological effects of this compound is warranted. Finally, further research into the synthesis of this compound and its derivatives is also necessary.
合成方法
4-bromo-N-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]thiophene-2-carboxamide can be synthesized through a variety of methods, including the Buchwald-Hartwig amination and the Heck reaction. The Buchwald-Hartwig amination involves the reaction of a bromo-substituted thiophene-2-carboxamide with a triazole-substituted butan-2-amine. The Heck reaction involves the coupling of a bromo-substituted thiophene-2-carboxamide with a triazole-substituted butan-2-yl halide.
安全和危害
属性
IUPAC Name |
4-bromo-N-[3-methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN4OS/c1-8(2)10(4-17-7-14-6-15-17)16-12(18)11-3-9(13)5-19-11/h3,5-8,10H,4H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJEPPOKPJWQCLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1C=NC=N1)NC(=O)C2=CC(=CS2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide](/img/structure/B6428601.png)
![N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}pyridine-2-carboxamide](/img/structure/B6428606.png)
![N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-2-acetamidoacetamide](/img/structure/B6428612.png)
![N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B6428615.png)
![N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-5-methylpyrazine-2-carboxamide](/img/structure/B6428618.png)
![N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(1H-indol-3-yl)propanamide](/img/structure/B6428625.png)
![5-bromo-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}furan-2-carboxamide](/img/structure/B6428628.png)
![4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B6428633.png)
![4-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B6428637.png)
![6-fluoro-4-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}quinazoline](/img/structure/B6428641.png)
![N-[2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B6428651.png)
![N-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B6428669.png)
![5-fluoro-N-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]pyridine-3-carboxamide](/img/structure/B6428678.png)